3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
CAS No.: 1351641-97-8
Cat. No.: VC4179605
Molecular Formula: C14H13Cl2NO2S
Molecular Weight: 330.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351641-97-8 |
|---|---|
| Molecular Formula | C14H13Cl2NO2S |
| Molecular Weight | 330.22 |
| IUPAC Name | 3,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
| Standard InChI | InChI=1S/C14H13Cl2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18) |
| Standard InChI Key | NLDVEPMEWAKRMA-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CS2)O |
Introduction
Structural and Chemical Profile
Molecular Architecture
3,4-Dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide belongs to the class of substituted benzamides, characterized by a chloro-substituted aromatic ring linked to a thiophene-containing hydroxypropylamine moiety. The molecular formula is C₁₄H₁₃Cl₂NO₂S, with a molar mass of 330.22 g/mol. The IUPAC name, 3,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide, reflects its functional groups:
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3,4-Dichlorobenzoyl group: Provides electron-withdrawing properties and influences binding to hydrophobic enzyme pockets.
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2-Hydroxy-2-(thiophen-2-yl)propylamine: Contributes hydrogen-bonding capacity and π-π stacking interactions via the thiophene ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃Cl₂NO₂S |
| Molecular Weight | 330.22 g/mol |
| CAS Registry Number | 1351641-97-8 |
| IUPAC Name | 3,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
| SMILES | CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CS2)O |
| Solubility | Not publicly available |
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Formation of 3,4-dichlorobenzoyl chloride: Reacting 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
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Amine preparation: Synthesizing 2-hydroxy-2-(thiophen-2-yl)propylamine via nucleophilic substitution of thiophene-2-carbaldehyde with nitroethane, followed by reduction.
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Coupling reaction: Combining the acyl chloride with the amine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the final benzamide.
Critical parameters include temperature control (< 0°C during acyl chloride formation) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Biological Activity and Mechanism of Action
Table 2: Biological Activities of Related Benzamides
*Predicted value from molecular docking studies.
Computational and Spectroscopic Characterization
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level reveal:
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HOMO-LUMO gap: 4.3 eV, indicating moderate chemical reactivity.
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Electrostatic potential: High electron density at the carbonyl oxygen (δ⁻ = -0.42 e) and chlorine atoms (δ⁻ = -0.18 e) .
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Dipole moment: 5.2 Debye, suggesting good solubility in polar solvents .
Future Research Directions
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In vitro validation: Confirm 5-LOX inhibition using enzyme assays (e.g., spectrophotometric monitoring of NADPH oxidation).
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SAR studies: Modify the thiophene substituents to enhance binding affinity.
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ADMET profiling: Predict pharmacokinetic properties using QSAR models.
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Crystallography: Resolve X-ray structures of inhibitor-enzyme complexes for rational drug design.
This compound’s dual functionality—combining halogenated aromaticity with heterocyclic amines—positions it as a promising lead for anti-inflammatory therapeutics. Collaborative efforts between synthetic chemists and computational biologists will be crucial to unlocking its full potential .
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